(1S,2R,3S,5R,6R,7R,9R,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one
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Overview
Description
The compound (1S,2R,3S,5R,6R,7R,9R,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one is a complex organic molecule with a unique spirocyclic structure. This compound is characterized by multiple chiral centers and a combination of functional groups, including hydroxyl and oxirane groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,5R,6R,7R,9R,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one typically involves multiple steps, starting from simpler organic precursors. The key steps include the formation of the spirocyclic core, introduction of the hydroxyl groups, and the formation of the oxirane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the oxirane ring can produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential biological activity. Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for complex organic molecules. Its unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and oxirane groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3S,5R,6R,7R,9R,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one
- (1S,2R,3S,5R,6R,7R,9R,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure and the presence of multiple chiral centers
Properties
Molecular Formula |
C15H20O6 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(1S,2R,3S,5R,6R,7R,9R,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3/t6-,7-,8-,9-,10+,13+,14-,15+/m1/s1 |
InChI Key |
LGZSARJAXHVXEV-SUAFNWBTSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O |
Canonical SMILES |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O |
Origin of Product |
United States |
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